molecular formula C18H12Cl3O3P B8392184 Tris(4-chlorophenyl) phosphite CAS No. 5679-61-8

Tris(4-chlorophenyl) phosphite

Cat. No. B8392184
Key on ui cas rn: 5679-61-8
M. Wt: 413.6 g/mol
InChI Key: AMGMFFUMIJRDGW-UHFFFAOYSA-N
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Patent
US05543396

Procedure details

Di(4-chlorophenyl) phosphite and di(4-fluorophenyl) phosphite were prepared from tris(4-chlorophenyl) phosphite and tris(4-fluorophenyl) phosphite, respectively using a previously described procedure (Walsh, E. N., Conversion of Tertiary Phosphites to Secondary Phosphonates. Diphenyl Phosphonate, J. Am. Chem. Soc. 1959, 81, 3023-6). Tris(4-chlorophenyl) phosphite was prepared from 4-chlorophenol and phosphorous trichloride with three equivalents of triethyl amine as a base using a modification of a previous procedure (McCombie, H., Saunders, B. C., Stacey, G. J., Esters Containing Phosphorus. Part I, J. Chem. Soc. 1945, 381). Similarly, tris(4-fluorophenyl) phosphite was prepared from 4-fluorophenol and phosphorous trichloride using one equivalent of triethyl amine as a base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(4-fluorophenyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Phosphonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[P:1]([O:18][C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1)([O:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[O:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][CH:4]=1.[P:26]([O:43][C:44]1[CH:49]=[CH:48][C:47]([F:50])=[CH:46][CH:45]=1)([O:35][C:36]1[CH:41]=[CH:40][C:39]([F:42])=[CH:38][CH:37]=1)[O:27][C:28]1[CH:33]=[CH:32][C:31]([F:34])=[CH:30][CH:29]=1.P(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1.ClC1C=CC(O)=CC=1.P(Cl)(Cl)Cl.[P].FC1C=CC(O)=CC=1>C(N(CC)CC)C>[P:1]([O-:18])([O:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][CH:4]=1)[O:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=1.[P:26]([O-:43])([O:27][C:28]1[CH:33]=[CH:32][C:31]([F:34])=[CH:30][CH:29]=1)[O:35][C:36]1[CH:37]=[CH:38][C:39]([F:42])=[CH:40][CH:41]=1.[P:1]([O:18][C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1)([O:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=1)[O:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][CH:4]=1.[P:26]([O:43][C:44]1[CH:49]=[CH:48][C:47]([F:50])=[CH:46][CH:45]=1)([O:35][C:36]1[CH:37]=[CH:38][C:39]([F:42])=[CH:40][CH:41]=1)[O:27][C:28]1[CH:33]=[CH:32][C:31]([F:34])=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=C(C=C1)Cl)(OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl
Name
tris(4-fluorophenyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=C(C=C1)F)(OC1=CC=C(C=C1)F)OC1=CC=C(C=C1)F
Step Two
Name
Esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Phosphites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Phosphonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)Cl)(OC1=CC=C(C=C1)Cl)[O-]
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)F)(OC1=CC=C(C=C1)F)[O-]
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)Cl)(OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)F)(OC1=CC=C(C=C1)F)OC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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